8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazine-2-carbaldehyde
Overview
Description
8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazine-2-carbaldehyde, also known as MPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazine-2-carbaldehyde is not fully understood. However, it is believed to act as a potent antioxidant and anti-inflammatory agent. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazine-2-carbaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications. However, this compound also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazine-2-carbaldehyde. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the use of this compound as a building block for the synthesis of complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in food science.
Scientific Research Applications
8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazine-2-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and food science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of complex organic molecules. In food science, this compound has been studied for its potential use as a flavoring agent.
properties
IUPAC Name |
8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-10-2-4-12-5-3-11(8-13)7-9(12)6-10/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRUHWZPPRPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCN(CC2C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502508 | |
Record name | 8-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70336-11-7 | |
Record name | 8-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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